molecular formula C4H9FN2O B13247817 2-amino-N-(2-fluoroethyl)acetamide

2-amino-N-(2-fluoroethyl)acetamide

Cat. No.: B13247817
M. Wt: 120.13 g/mol
InChI Key: HZOVEFVMTURZDS-UHFFFAOYSA-N
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Description

2-amino-N-(2-fluoroethyl)acetamide is an organic compound with the molecular formula C4H9FN2O It is a derivative of acetamide, featuring an amino group and a fluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-fluoroethyl)acetamide typically involves the reaction of glycine protected by an N-phthalyl group with 2-fluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product. This crude product can be further processed to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-fluoroethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-N-(2-fluoroethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-fluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s stability and alter its biological activity, impacting properties such as solubility and lipophilicity. These changes can influence the compound’s absorption, distribution, metabolism, and excretion within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,2,2-trifluoroethyl)acetamide: This compound features a trifluoroethyl group instead of a fluoroethyl group, which can significantly alter its chemical and biological properties.

    2-amino-N-(2-chloroethyl)acetamide:

Uniqueness

2-amino-N-(2-fluoroethyl)acetamide is unique due to its specific fluoroethyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C4H9FN2O

Molecular Weight

120.13 g/mol

IUPAC Name

2-amino-N-(2-fluoroethyl)acetamide

InChI

InChI=1S/C4H9FN2O/c5-1-2-7-4(8)3-6/h1-3,6H2,(H,7,8)

InChI Key

HZOVEFVMTURZDS-UHFFFAOYSA-N

Canonical SMILES

C(CF)NC(=O)CN

Origin of Product

United States

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